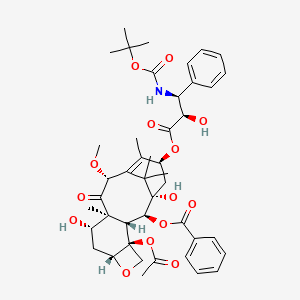![molecular formula C10H10F3N3S B569857 N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide CAS No. 1046119-63-4](/img/new.no-structure.jpg)
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is a compound with the molecular formula C10H10F3N3OS It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methylated ethyl group and a sulfanylidene cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide typically involves the use of (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide as the starting material. The process includes an oxidation reaction where a solution of the starting material in acetonitrile is cooled in an ice bath to 5°C. A 40% aqueous solution of sodium permanganate (NaMnO4) is then added over a period of 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure consistent yield and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like sodium permanganate.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium permanganate in acetonitrile at low temperatures (5°C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxidized derivatives of the starting material.
Aplicaciones Científicas De Investigación
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide
- N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide
Uniqueness
N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1046119-63-4 |
|---|---|
Fórmula molecular |
C10H10F3N3S |
Peso molecular |
261.266 |
Nombre IUPAC |
[methyl-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-$l^{4} |
InChI |
InChI=1S/C10H10F3N3S/c1-7(17(2)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3 |
Clave InChI |
OWGYCXXXFUULRH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)C |
Sinónimos |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfilimine; [1-[6-(Trifluoromethyl)pyridin-3-yl]ethyl](methyl)-λ4-sulfanylidenecyanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)
![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)


![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)
![lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate](/img/structure/B569788.png)

![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)
